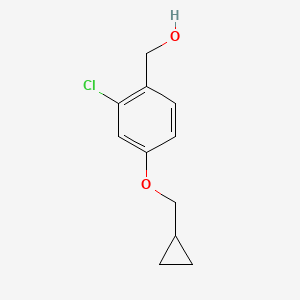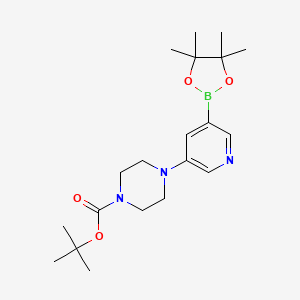
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .科学的研究の応用
Synthesis and Chemical Properties
- Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds, notably crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016).
- Structural Analysis and Characterization : The compound has been characterized by various spectroscopic methods such as LCMS, NMR, IR, and X-ray diffraction, confirming its structure and indicating its utility in further chemical research (Sanjeevarayappa et al., 2015).
Applications in Material Science
- Catalysis and Polymerization : Tert-butyl piperazine derivatives have been utilized in catalysis and polymerization studies. For instance, their application in acylation chemistry demonstrates their potential as catalysts in various chemical reactions (Mennenga et al., 2015).
Drug Development and Pharmacology
- Intermediate in Anticancer Drug Synthesis : This compound is used in the synthesis of small molecule anticancer drugs. Its role as an intermediate in such syntheses highlights its importance in medicinal chemistry and drug development (Zhang et al., 2018).
- Discovery and Optimization of Novel Drugs : The compound has been involved in the synthesis and discovery of new drugs, such as in the development of Crizotinib and other medicinally important compounds, showcasing its role in drug discovery and optimization (Jian-qiang et al., 2014).
Molecular and Crystallography Studies
- Crystallography and Conformational Analysis : The compound has been subject to crystallographic studies, providing insights into its molecular structure and conformation, which are crucial for understanding its chemical properties and potential applications in various fields (Ye et al., 2021).
作用機序
Target of Action
It’s important to note that the compound is an intermediate in the synthesis of many biologically active compounds .
Mode of Action
It’s known that the compound is used as an intermediate in the synthesis of various biologically active compounds . This suggests that its mode of action may be related to its role as a precursor in these synthesis processes.
Biochemical Pathways
As an intermediate in the synthesis of various biologically active compounds
Pharmacokinetics
As an intermediate in the synthesis of other compounds
Action Environment
It’s worth noting that the compound is a solid at 20°c and should be stored in a cool place . These factors may influence its stability and efficacy.
生化学分析
Cellular Effects
The effects of Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate on cellular processes are not extensively studied. Its role as an intermediate in the synthesis of biologically active compounds suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism indirectly. For instance, compounds synthesized using this intermediate may exhibit anticancer, antiviral, or antibacterial properties, thereby affecting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its involvement in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex with the boronate ester group, followed by transmetalation with an aryl halide and subsequent reductive elimination to form the desired carbon-carbon bond. This process is crucial for the synthesis of many biologically active molecules .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations. The compound is generally stable under standard laboratory conditions but may degrade over time when exposed to heat or moisture. Long-term studies on its effects on cellular function are limited, but it is known that the compound can be stored for extended periods if kept in a cool, dry place .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are scarce. As an intermediate in the synthesis of biologically active compounds, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of compounds synthesized using this intermediate may exhibit toxicity, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in organic synthesis. The compound interacts with enzymes and cofactors involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules and pharmaceuticals .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments involved in metabolic processes. Post-translational modifications or targeting signals may direct the compound to particular organelles, influencing its activity and function .
特性
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-23(9-11-24)16-12-15(13-22-14-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQHWADURWLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735865 | |
| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-98-7 | |
| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)

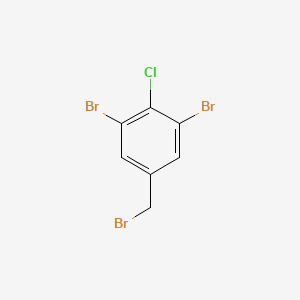
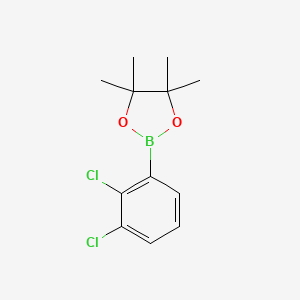
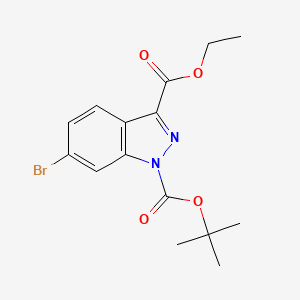

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)

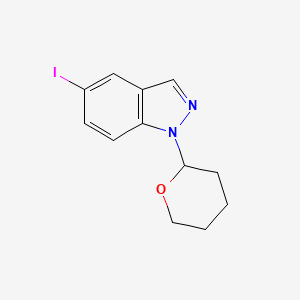
![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)
![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)
